molecular formula C9H13NS B116384 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole CAS No. 157176-23-3

1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole

Cat. No. B116384
CAS RN: 157176-23-3
M. Wt: 167.27 g/mol
InChI Key: AEYCEJYWFWOKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential in medicinal chemistry. This compound has been found to exhibit promising pharmacological properties, making it a valuable candidate for drug development.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels, which could be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have potential in the treatment of neurological disorders, as discussed earlier.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is its relatively straightforward synthesis method. This makes it a viable option for large-scale production, which is important for drug development. Additionally, this compound has been extensively studied, with a significant amount of research available on its pharmacological properties. However, there are also limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, further research is needed to fully elucidate the potential side effects of this compound.

Future Directions

There are several future directions that could be pursued in the study of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole. One potential area of research is the development of new antibiotics based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could provide insight into its potential therapeutic applications. Finally, more research is needed to fully elucidate the potential side effects of this compound, which could inform its use in drug development.

Synthesis Methods

The synthesis of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole involves the reaction of 2-cyano-3-(isopropylthio)acrylonitrile with 1,2-diaminobenzene in the presence of a catalyst. This reaction results in the formation of the desired product, which can be further purified through column chromatography. The synthesis of this compound is a relatively straightforward process, making it a viable option for large-scale production.

Scientific Research Applications

1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole has been extensively studied for its potential in medicinal chemistry. This compound has been found to exhibit promising antibacterial, antifungal, and anticancer properties. It has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The unique chemical structure of this compound makes it a valuable candidate for drug development.

properties

CAS RN

157176-23-3

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-propan-2-yl-5,6-dihydro-4H-thieno[3,4-c]pyrrole

InChI

InChI=1S/C9H13NS/c1-6(2)9-8-4-10-3-7(8)5-11-9/h5-6,10H,3-4H2,1-2H3

InChI Key

AEYCEJYWFWOKIT-UHFFFAOYSA-N

SMILES

CC(C)C1=C2CNCC2=CS1

Canonical SMILES

CC(C)C1=C2CNCC2=CS1

synonyms

4H-Thieno[3,4-c]pyrrole,5,6-dihydro-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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